molecular formula C22H21N5O3S2 B3298729 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 898372-16-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3298729
CAS No.: 898372-16-2
M. Wt: 467.6 g/mol
InChI Key: HZTIMXCYRWBFCY-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfamoyl benzamide derivative characterized by a bis(2-cyanoethyl)sulfamoyl group attached to a benzamide scaffold and a 5,6-dimethyl-1,3-benzothiazol-2-yl substituent. The 5,6-dimethylbenzothiazole group introduces steric and electronic effects that may influence binding affinity or metabolic stability.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-15-13-19-20(14-16(15)2)31-22(25-19)26-21(28)17-5-7-18(8-6-17)32(29,30)27(11-3-9-23)12-4-10-24/h5-8,13-14H,3-4,11-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTIMXCYRWBFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfamoyl group. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Sulfamoyl Group: This step involves the reaction of the benzothiazole derivative with bis(2-cyanoethyl)sulfamide under appropriate conditions.

    Coupling with Benzamide: The final step involves coupling the benzothiazole-sulfamoyl intermediate with a benzamide derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the cyano groups to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and electrophiles like halogens or nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways or interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole moiety is known to interact with various biological targets, potentially modulating their activity or function.

Comparison with Similar Compounds

Fluorinated and Chlorinated Derivatives ()

Compounds 5f , 5g , 5h , and 5i share a core sulfamoyl benzamide structure but differ in substituents:

  • Substituents :
    • 5f : 4-Fluorophenyl
    • 5g : 3-Fluorophenyl
    • 5h : 2-Fluorophenyl
    • 5i : 4-Chlorophenyl
    • Target Compound : 5,6-Dimethylbenzothiazole
  • Physicochemical Properties: Compound Melting Point (°C) Optical Rotation ([α]D) 5f 236–237 +10.6° 5g 201–203 +9.3° 5h 205–207 +11.7° 5i 256–258 +11.3° Target Compound N/A N/A The higher melting points of 5f and 5i (236–258°C) suggest stronger crystalline packing due to halogen substituents, whereas the target compound’s cyanoethyl groups may reduce crystallinity.

Methoxyphenyl-Substituted Derivatives ()

Compounds 3a–g feature a [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] scaffold. Key distinctions include:

  • Core Structure: A propenoyl-benzamide backbone vs. the target compound’s benzothiazole-linked benzamide.
  • Sulfamoyl Substituents: Varied alkyl/aryl groups in 3a–g vs. bis(2-cyanoethyl) in the target compound.
  • Functional Implications: The propenoyl group in 3a–g may confer conformational flexibility, whereas the rigid benzothiazole in the target compound could enhance target selectivity .

Antifungal 1,3,4-Oxadiazole Derivatives ()

Compounds LMM5 and LMM11 are sulfamoyl benzamides with 1,3,4-oxadiazole rings:

  • Structural Contrasts: LMM5/LMM11: Oxadiazole core vs. benzothiazole in the target compound. Sulfamoyl Groups: Benzyl/methyl (LMM5) and cyclohexyl/ethyl (LMM11) vs. cyanoethyl in the target.
  • Biological Activity: Compound Antifungal Activity (vs. C. albicans) LMM5 Active (thioredoxin reductase inhibition) LMM11 Active Target Compound Not reported The cyanoethyl groups in the target compound may modulate toxicity or potency compared to LMM5/LMM11’s bulkier substituents .

Notes on Limitations

  • Comparisons are inferred from structural analogs.
  • Further experimental studies are required to validate the hypothesized effects of cyanoethyl and benzothiazole substituents.

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, and it features multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and modulate various cellular pathways. The presence of sulfamoyl and cyanoethyl groups enhances its reactivity and potential interactions with biomolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzothiazole derivatives have shown promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and others.

Table 1: Antitumor Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
FNAHepG21.30HDAC inhibition
Compound XMCF75.00Apoptosis induction
Compound YA5493.50Cell cycle arrest

Note: Data derived from various studies on related compounds.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and cell cycle regulation. In vitro assays have shown that it selectively inhibits HDAC1, HDAC2, and HDAC3, with a notable IC50 value indicating strong potency against these targets.

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. The tumor growth inhibition (TGI) was observed to be approximately 48%, suggesting its potential as an effective therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

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